molecular formula C15H14BrN B11838337 7-Bromo-1-phenyl-1,2,3,4-tetrahydroisoquinoline

7-Bromo-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11838337
M. Wt: 288.18 g/mol
InChI Key: WJRUEEIZJUBQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 7th position and a phenyl group at the 1st position of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and bioactive molecules .

Preparation Methods

The synthesis of 7-Bromo-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The bromination of the resulting tetrahydroisoquinoline can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

7-Bromo-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted tetrahydroisoquinolines and their derivatives .

Scientific Research Applications

7-Bromo-1-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial biological responses .

Comparison with Similar Compounds

7-Bromo-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H14BrN

Molecular Weight

288.18 g/mol

IUPAC Name

7-bromo-1-phenyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C15H14BrN/c16-13-7-6-11-8-9-17-15(14(11)10-13)12-4-2-1-3-5-12/h1-7,10,15,17H,8-9H2

InChI Key

WJRUEEIZJUBQJM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C=CC(=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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